Oxazole,4,5-dimethyl-2-(2-methylphenyl)-,3-oxide

Description

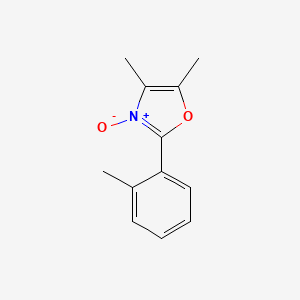

Oxazole,4,5-dimethyl-2-(2-methylphenyl)-,3-oxide (CAS: 913689-60-8) is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₃NO₂ (molecular weight: 203.24 g/mol) . Its structure features a central oxazole ring substituted with methyl groups at positions 4 and 5, a 2-methylphenyl (o-tolyl) group at position 2, and an N-oxide moiety at position 2. The 3-oxide group increases polarity and reactivity, making it distinct from non-oxidized oxazoles. This compound is synthesized via reactions involving phosphoryl chloride (POCl₃) and dichloroethane (DCE), yielding ~71% efficiency under optimized conditions .

Properties

IUPAC Name |

4,5-dimethyl-2-(2-methylphenyl)-3-oxido-1,3-oxazol-3-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8-6-4-5-7-11(8)12-13(14)9(2)10(3)15-12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQIQQQOKTXPNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=[N+](C(=C(O2)C)C)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole,4,5-dimethyl-2-(2-methylphenyl)-,3-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylphenylamine with acetic anhydride to form an intermediate, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require elevated temperatures and an inert atmosphere to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxazole,4,5-dimethyl-2-(2-methylphenyl)-,3-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of functionalized oxazole derivatives.

Scientific Research Applications

Oxazole,4,5-dimethyl-2-(2-methylphenyl)-,3-oxide has numerous scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use as a pharmaceutical intermediate and potential therapeutic agent.

Industry: It finds applications in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Oxazole,4,5-dimethyl-2-(2-methylphenyl)-,3-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Aromatic vs. Alkyl Substituents

Key Insight : Aromatic substituents (e.g., o-tolyl) enhance π-π stacking in crystal structures , while alkyl groups (e.g., isobutyl) prioritize volatility for industrial applications .

Dihydrooxazole Derivatives

Key Insight : Saturation in dihydrooxazoles reduces planarity, affecting electronic transitions and solubility .

N-Oxide vs. Non-Oxide Oxazoles

- Target Compound : The 3-oxide group facilitates electrophilic substitution at the oxazole ring, enhancing reactivity in synthetic pathways (e.g., bromination or chlorination) .

- 4,5-Dimethyl-2-isobutyloxazole : Lacks the oxide group, making it less reactive but thermally stable for use in food flavoring .

- 4,5-Diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride: A salt derivative with improved solubility for pharmacological applications (e.g., kinase inhibition) .

Physical and Spectral Properties

Biological Activity

Oxazole derivatives, particularly 4,5-dimethyl-2-(2-methylphenyl)-,3-oxide, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial and anticancer research. This article synthesizes current knowledge on the biological activity of this compound, encompassing its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of Oxazole, 4,5-dimethyl-2-(2-methylphenyl)-,3-oxide is characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The specific arrangement of substituents—two methyl groups and a methyl-substituted phenyl group—creates a unique steric environment that influences its reactivity and biological interactions .

The biological activity of this oxazole derivative is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their function. This interaction often involves hydrogen bonding and π-π stacking interactions .

- Receptor Modulation : It may also interact with cellular receptors, modulating signal transduction pathways that affect cellular processes such as proliferation and apoptosis .

Anticancer Activity

Research has demonstrated that Oxazole derivatives possess significant anticancer properties. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. For instance:

- In vitro Studies : The compound showed a notable reduction in cell viability across several cancer types, indicating its potential as a cytotoxic agent .

- Mechanistic Insights : The anticancer effects are linked to the induction of apoptosis through the activation of caspases and increased expression of pro-apoptotic proteins such as p53 .

Antimicrobial Properties

In addition to its anticancer potential, Oxazole derivatives have been explored for their antimicrobial activities:

- Broad Spectrum Activity : Preliminary studies suggest that these compounds exhibit inhibitory effects against a range of bacteria and fungi .

- Case Studies : Specific studies have reported effective inhibition of pathogenic strains, highlighting the compound's potential in treating infectious diseases .

Immunomodulatory Effects

Recent investigations into the immunomodulatory properties of oxazole derivatives reveal their capability to regulate immune responses:

- In vitro Findings : Compounds similar to Oxazole have been shown to inhibit humoral immune responses while stimulating certain phases of delayed-type hypersensitivity (DTH) in vivo .

- Clinical Implications : These findings suggest potential applications in autoimmune diseases and inflammatory conditions.

Data Summary

The following table summarizes key findings related to the biological activity of Oxazole, 4,5-dimethyl-2-(2-methylphenyl)-,3-oxide:

Q & A

Q. Optimization Strategies :

- Monitor reaction progress via TLC (solvent systems: e.g., ethyl acetate/hexane).

- Purify via column chromatography (silica gel) or recrystallization.

- Characterize intermediates using melting points (e.g., 141–143°C for triazole derivatives) and NMR spectroscopy.

How can researchers employ X-ray crystallography to resolve the three-dimensional structure of this oxazole derivative?

Basic Research Focus

X-ray crystallography is critical for structural elucidation:

- Data Collection : Use single-crystal diffraction (Mo/Kα radiation) to obtain high-resolution data.

- Software Tools :

Q. Key Parameters :

- Refine anisotropic displacement parameters for non-H atoms.

- Validate using R-factors (e.g., R₁ < 0.05 for high-quality data) .

What strategies are effective in analyzing electronic properties and charge distribution in this compound to predict reactivity?

Advanced Research Focus

Electronic properties guide reactivity predictions:

- Computational Methods :

Q. Experimental Validation :

- Compare computed IR/Raman spectra with experimental data.

- Use cyclic voltammetry to assess redox behavior (e.g., oxidation potentials linked to N-oxide groups).

How should investigators approach contradictory data in biological activity reports for structurally similar oxazole derivatives?

Advanced Research Focus

Resolve discrepancies via systematic structure-activity relationship (SAR) studies:

- Targeted Modifications : Synthesize analogs with variations in methyl/phenyl substituents and evaluate against targets (e.g., STAT3, microtubules) .

- Standardized Assays : Use in vitro cytotoxicity screens (e.g., IC₅₀ in cancer cell lines) under controlled conditions (pH, serum concentration).

- Data Normalization : Account for differences in purity, solvent effects, and assay protocols (e.g., MTT vs. ATP-based viability assays).

Q. Case Study :

- Oxazoles with electron-withdrawing groups (e.g., Cl) show enhanced microtubule disruption compared to methyl derivatives .

What experimental protocols are advised to assess the stability and degradation pathways of this compound under varying physicochemical conditions?

Advanced Research Focus

Stability studies require multi-modal analysis:

- Forced Degradation : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acidic/basic pH).

- Analytical Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.